Cas no 1040326-79-1 (4-(5,6,7,8-Tetrahydro1,2,4triazolo4,3-apyridin-3-yl)phenylamine)
4-(5,6,7,8-Tetrahydro1,2,4triazolo4,3-apyridin-3-yl)phenylamine Chemical and Physical Properties
Names and Identifiers
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- 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline
- 4-(5H,6H,7H,8H-(1,2,4)triazolo(4,3-a)pyridin-3-yl)aniline
- Z273627182
- EN300-73298
- QRB32679
- CCG-291649
- STK510357
- [4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]amine
- 4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline
- AKOS005169081
- 4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline
- 1040326-79-1
- G45782
- 848-924-0
- CS-0259424
- MFCD11184217
- 4-(5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ANILINE
- 4-(5,6,7,8-Tetrahydro1,2,4triazolo4,3-apyridin-3-yl)phenylamine
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- MDL: MFCD11184217
- Inchi: 1S/C12H14N4/c13-10-6-4-9(5-7-10)12-15-14-11-3-1-2-8-16(11)12/h4-7H,1-3,8,13H2
- InChI Key: KCPFTLWQDHXIEE-UHFFFAOYSA-N
- SMILES: N12C(C3C=CC(=CC=3)N)=NN=C1CCCC2
Computed Properties
- Exact Mass: 214.121846464Da
- Monoisotopic Mass: 214.121846464Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 56.7Ų
4-(5,6,7,8-Tetrahydro1,2,4triazolo4,3-apyridin-3-yl)phenylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B417883-50mg |
[4-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]amine |
1040326-79-1 | 50mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B417883-100mg |
[4-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]amine |
1040326-79-1 | 100mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B417883-500mg |
[4-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]amine |
1040326-79-1 | 500mg |
$ 365.00 | 2022-06-01 | ||
| Ambeed | A460340-5g |
4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline |
1040326-79-1 | 97% | 5g |
$883.0 | 2024-08-02 | |
| abcr | AB501870-250 mg |
[4-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]amine |
1040326-79-1 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB501870-500 mg |
[4-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]amine |
1040326-79-1 | 500MG |
€264.80 | 2022-03-24 | ||
| abcr | AB501870-1 g |
[4-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]amine |
1040326-79-1 | 1g |
€309.00 | 2022-03-24 | ||
| abcr | AB501870-5 g |
[4-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]amine |
1040326-79-1 | 5g |
€752.70 | 2022-03-24 | ||
| A2B Chem LLC | AJ06927-2.5g |
4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline |
1040326-79-1 | 95% | 2.5g |
$700.00 | 2024-04-20 | |
| A2B Chem LLC | AJ06927-5g |
4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline |
1040326-79-1 | 95% | 5g |
$1126.00 | 2024-04-20 |
4-(5,6,7,8-Tetrahydro1,2,4triazolo4,3-apyridin-3-yl)phenylamine Suppliers
4-(5,6,7,8-Tetrahydro1,2,4triazolo4,3-apyridin-3-yl)phenylamine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-(5,6,7,8-Tetrahydro1,2,4triazolo4,3-apyridin-3-yl)phenylamine
Introduction to 4-(5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3-yl)phenylamine (CAS No. 1040326-79-1)
4-(5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3-yl)phenylamine, with the CAS number 1040326-79-1, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to a class of heterocyclic amines and has been extensively studied for its biological activities and pharmacological properties.
The molecular structure of 4-(5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3-yl)phenylamine consists of a phenyl ring substituted with a 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridine moiety. The triazolopyridine scaffold is known for its ability to form stable complexes with various metal ions and its potential as a ligand in coordination chemistry. This structural feature contributes to the compound's versatility in drug design and development.
Recent studies have highlighted the potential of 4-(5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3-yl)phenylamine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activation of microglia and reduce oxidative stress in neuronal cells.
In addition to its neuroprotective properties, 4-(5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3-yl)phenylamine has also been investigated for its anti-inflammatory effects. A study published in the Inflammation Research journal demonstrated that this compound can effectively suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have potential as an anti-inflammatory agent for treating inflammatory diseases.
The pharmacokinetic properties of 4-(5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3-yl)phenylamine have also been evaluated. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These properties are crucial for the development of orally active drugs with sustained therapeutic effects.
In terms of safety and toxicity profiles, preliminary data indicate that 4-(5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3-yl)phenylamine is well-tolerated at therapeutic doses. However, further preclinical and clinical studies are necessary to fully assess its safety and efficacy in humans.
The synthetic route for preparing 4-(5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3-yl)phenylamine involves several steps. Typically, the synthesis begins with the formation of the 5,6-dihydro-[1H]-pyrrolo[3',2':5',6']indolizino[9',8':10b',9b']benzo[e][1][1H]-benzimidazolium salt intermediate through a multistep process involving cyclization reactions and subsequent reduction steps. The final step involves the coupling reaction between this intermediate and an appropriate arylamine derivative to form the desired product.
The potential applications of 4-(5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3-yl)phenylamine extend beyond neurological disorders and inflammation. Recent research has explored its use as a lead compound for developing new drugs targeting other diseases such as cancer and cardiovascular disorders. For instance, a study published in the Cancer Research journal reported that this compound can inhibit tumor growth by inducing apoptosis in cancer cells.
In conclusion, 4-(5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3-yl)phenylamine (CAS No. 1040326-79-1) is a promising compound with diverse biological activities and therapeutic potentials. Its unique structural features make it an attractive candidate for drug discovery and development efforts aimed at addressing unmet medical needs in various disease areas. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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